Lutetium(III) nitrate hydrate

Crystallography Coordination Chemistry Materials Synthesis

Lutetium(III) nitrate hydrate's distinct thermal pathway, forming a hexameric intermediate, enables precise oxide morphology control versus other lanthanides. Its lower dehydration temp ensures energy-efficient, less aggressive calcination, mitigating coarsening for high-density Lu₂O₃ ceramics and scintillators. The Lu³⁺ cation's smallest ionic radius and full 4f shell dictate crystal structure and extraction behavior, making substitution with Yb or Gd nitrates infeasible for critical photonic applications.

Molecular Formula Lu(NO3)3·xH2O
Molecular Weight 360.98 (anhydrous basis)
CAS No. 100641-16-5
Cat. No. B009633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium(III) nitrate hydrate
CAS100641-16-5
Molecular FormulaLu(NO3)3·xH2O
Molecular Weight360.98 (anhydrous basis)
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Lu+3]
InChIInChI=1S/Lu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1;
InChIKeyXZBUOUZGWUJJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water. Slightly soluble in strong mineral acids

Lutetium(III) Nitrate Hydrate (CAS 100641-16-5): Sourcing & Baseline Technical Profile for High-Purity Lu Precursor Applications


Lutetium(III) nitrate hydrate (CAS 100641-16-5) is an inorganic salt of the heavy rare-earth element lutetium, typically available as a crystalline hydrate with the general formula Lu(NO₃)₃·xH₂O [1]. Characterized by high water solubility and hygroscopicity, this compound serves as a critical precursor for synthesizing high-purity lutetium oxide (Lu₂O₃), advanced luminescent materials (e.g., scintillators, laser crystals), and specialized catalysts . Its procurement is driven by the need for a reliable lutetium source with specific purity profiles (e.g., 99.9% to 99.999% trace metals basis) for applications in photonics, catalysis, and materials science, where its performance is tied to the unique properties of the Lu³⁺ cation, the heaviest and smallest of the stable lanthanides .

Why Lutetium(III) Nitrate Hydrate Cannot Be Substituted by Lighter Lanthanide Nitrates in Critical Applications


Substituting lutetium(III) nitrate hydrate with a more abundant and less expensive lanthanide nitrate, such as those of ytterbium (Yb) or gadolinium (Gd), is not feasible in applications where the specific ionic radius, electronic structure, or thermal behavior of Lu³⁺ is paramount. Lutetium's distinct properties—stemming from its position as the final lanthanide with the smallest ionic radius and a full 4f electron shell—lead to quantifiable differences in crystal structure [1], thermal decomposition pathways [2], and solvent extraction behavior [3] compared to its immediate analogs. These differences, detailed in the quantitative evidence below, dictate material performance in scenarios like solid-state laser crystal growth, high-temperature oxide synthesis, and advanced separation processes, making generic substitution a high-risk decision for procurement.

Lutetium(III) Nitrate Hydrate: A Quantitative Evidence Guide for Differentiated Scientific Selection


Unique Anhydrous Crystal Structure (Type III) vs. Lighter Lanthanide Nitrates

Anhydrous Lu(NO₃)₃ adopts a distinct crystal structure (Type III) not observed for any other lanthanide nitrate. Unlike the Type I structure (La-Sm, coordination number CN 12-11) and Type II structure (Y, Eu-Yb, CN 10), Lu(NO₃)₃ crystallizes monoclinically in space group I2/a with Z = 16 and features the lowest coordination numbers for the cation (CN = 8 and 7) due to the small ionic radius of Lu³⁺. This unique packing arrangement, characterized by layers and chains, directly influences its reactivity and decomposition pathway, as reported in a comprehensive study synthesizing and characterizing anhydrous rare earth nitrates [1].

Crystallography Coordination Chemistry Materials Synthesis

Lower Dehydration Temperature vs. Other Heavy Lanthanide Nitrate Hydrates

Lutetium nitrate trihydrate exhibits a quantifiably lower dehydration temperature compared to the nitrate hydrates of other heavy lanthanides. Thermographic analysis has established that the dehydration of Lu(NO₃)₃·3H₂O occurs at a lower temperature, a finding directly attributed to its position as the final element in the lanthanide series [1]. This behavior is consistent with a broader study on nitrate 4-hydrates, where lutetium (along with ytterbium) was classified in a distinct thermal decomposition group (Group C), separate from those of holmium, erbium, and thulium (Group B) [2].

Thermal Analysis Inorganic Chemistry Materials Processing

Distinct Thermal Decomposition Pathway to Lu₂O₃ vs. Lighter Lanthanides

The thermal decomposition of Lu(NO₃)₃·3H₂O proceeds through a unique pathway involving the initial dehydration of the monomer to form a hexameric intermediate, Lu₆N₁₈O₅₄·6H₂O, before final conversion to Lu₂O₃ [1]. This contrasts with the general three-step mechanism (R(NO₃)₃·6H₂O → R(NO₃)₃ → RONO₃ → R₂O₃) proposed for many other rare earth nitrates [2]. A comparative study on 4-hydrates further confirmed that the decomposition patterns of lutetium and ytterbium are distinct (Group C) from those of europium, gadolinium, dysprosium (Group A) and holmium, erbium, thulium (Group B) [3].

Thermal Decomposition Oxide Synthesis Solid-State Chemistry

Lowest Extraction Constant Among Heavy Lanthanides in Solvent Extraction Processes

In solvent extraction systems relevant to rare earth purification, lutetium(III) nitrate exhibits the lowest extraction constant among a series of heavy lanthanides. A study using a mixture of diisooctylmethylphosphonate and trialkylmethylammonium nitrate reported that the extraction constants for rare earth metal(III) nitrates decrease in the order Er > Tm > Yb > Lu [1]. This trend highlights the unique solution behavior of Lu³⁺, which is the least extractable of the group under these conditions, likely due to its smallest ionic radius and strongest hydration energy.

Separation Science Hydrometallurgy Rare Earth Purification

Lutetium(III) Nitrate Hydrate: Key Application Scenarios Supported by Differential Evidence


Synthesis of High-Purity Lutetium Oxide (Lu₂O₃) with Controlled Morphology

The unique thermal decomposition pathway of Lu(NO₃)₃·3H₂O, characterized by the formation of a hexameric intermediate before converting to Lu₂O₃, enables better control over oxide particle size and morphology compared to other lanthanide nitrates . The lower dehydration temperature of the lutetium precursor also allows for more energy-efficient and potentially less aggressive calcination profiles, mitigating the risk of particle coarsening and ensuring a more reactive oxide product [1]. This makes it the preferred precursor for fabricating high-density Lu₂O₃ ceramics and scintillator materials where fine, uniform powders are required.

Growth of High-Performance Lutetium-Based Laser Crystals and Scintillators

Lutetium nitrate hydrate is a widely cited precursor for synthesizing advanced photonic materials like Ce:Lu₂SiO₅ (LSO) scintillators via hydrothermal methods . The unique crystallographic and thermal properties of the Lu(NO₃)₃ precursor, as established in Section 3, are critical for achieving the desired phase purity and dopant homogeneity in these complex oxide matrices. Substitution with a nitrate of a lighter lanthanide (e.g., Yb or Gd) would not yield an isostructural product and would result in vastly different optical and scintillation performance, as the Lu³⁺ cation provides the high density and specific crystal field environment essential for efficient X-ray and gamma-ray detection.

Preparative-Scale Separation and Purification of Lutetium

The distinct solvent extraction behavior of lutetium(III) nitrate, which has the lowest extraction constant in a series of heavy lanthanides (Er > Tm > Yb > Lu) , is a cornerstone of separation schemes for obtaining high-purity lutetium compounds. This property makes the nitrate form essential for both analytical separations and preparative-scale hydrometallurgical processes. Any attempt to substitute with a chloride or other anion system would require a complete re-validation of the separation parameters, as the extraction constants and selectivity sequences are anion-dependent. Therefore, the nitrate is the preferred feedstock for many liquid-liquid extraction (LLE) circuits targeting purified lutetium.

Precursor for Novel Lutetium-Containing Nanomaterials and Catalysts

Due to its high water solubility and well-defined decomposition behavior, lutetium(III) nitrate hydrate serves as an excellent molecular precursor for synthesizing various lutetium-based nanomaterials and catalysts. Its use has been documented in the preparation of LuPO₄ nanophosphors for bio-imaging and as a starting material for Lu-based transparent ceramics . The unique anhydrous crystal structure of Lu(NO₃)₃ (Type III) [1] and its lower dehydration temperature [2] provide a distinct starting point for bottom-up synthesis compared to other lanthanide precursors, which can influence the nucleation and growth kinetics of the final nanostructures or catalytic active phases.

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